Vascular Adhesion Protein-1 (VAP-1) Inhibition: Four-Order-of-Magnitude Potency Differential vs. Optimized Analogs
In a standardized VAP-1 enzyme inhibition assay, (4-Isopropoxy-3-methoxybenzyl)amine exhibits an IC50 value exceeding 100,000 nM (>100 μM), indicating negligible inhibitory activity [1]. In stark contrast, a structurally optimized benzylamine-based VAP-1 inhibitor (CHEMBL4094310) achieves an IC50 of 5.20 nM under identical assay conditions [2]. This >19,000-fold difference in potency demonstrates that the specific substitution pattern of (4-Isopropoxy-3-methoxybenzyl)amine is incompatible with VAP-1 inhibition, a critical differentiation for researchers developing VAP-1-targeted therapeutics or investigating SAR around this enzyme.
| Evidence Dimension | VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | >1.00E+5 nM (>100 μM) |
| Comparator Or Baseline | CHEMBL4094310 (optimized benzylamine VAP-1 inhibitor): IC50 = 5.20 nM |
| Quantified Difference | >19,000-fold lower potency (target compound is inactive) |
| Conditions | Rat VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; 30 min preincubation (target) / 20 min preincubation (comparator) |
Why This Matters
This data definitively rules out (4-Isopropoxy-3-methoxybenzyl)amine as a VAP-1 inhibitor scaffold, preventing wasteful procurement for VAP-1-related assays and guiding SAR studies toward more productive structural modifications.
- [1] BindingDB. (2025). BDBM50404889 (CHEMBL303714): Affinity Data for (4-Isopropoxy-3-methoxybenzyl)amine against rat VAP-1. IC50 > 1.00E+5 nM. View Source
- [2] BindingDB. (2025). BDBM50262692 (CHEMBL4094310): Affinity Data for a related benzylamine derivative against rat VAP-1. IC50 = 5.20 nM. View Source
